molecular formula C19H28N2O5 B13861618 tert-butyl N-[4-[[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]amino]butyl]carbamate

tert-butyl N-[4-[[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]amino]butyl]carbamate

Cat. No.: B13861618
M. Wt: 364.4 g/mol
InChI Key: GSWBAANZFDCLQJ-CSKARUKUSA-N
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Description

This compound features a tert-butyl carbamate group linked to a butyl chain, which is further conjugated to an (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl moiety. The 4-hydroxy-3-methoxyphenyl (guaiacyl) group and the enamide backbone are critical to its structural and electronic properties.

Properties

Molecular Formula

C19H28N2O5

Molecular Weight

364.4 g/mol

IUPAC Name

tert-butyl N-[4-[[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]amino]butyl]carbamate

InChI

InChI=1S/C19H28N2O5/c1-19(2,3)26-18(24)21-12-6-5-11-20-17(23)10-8-14-7-9-15(22)16(13-14)25-4/h7-10,13,22H,5-6,11-12H2,1-4H3,(H,20,23)(H,21,24)/b10-8+

InChI Key

GSWBAANZFDCLQJ-CSKARUKUSA-N

Isomeric SMILES

CC(C)(C)OC(=O)NCCCCNC(=O)/C=C/C1=CC(=C(C=C1)O)OC

Canonical SMILES

CC(C)(C)OC(=O)NCCCCNC(=O)C=CC1=CC(=C(C=C1)O)OC

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis generally involves a multi-step process:

Detailed Synthetic Route

Step Description Reagents and Conditions Notes
1 Amine Protection React primary amine with di-tert-butyl dicarbonate (Boc2O) in an organic solvent such as dichloromethane or chloroform, often in the presence of a base like triethylamine Forms tert-butyl carbamate-protected amine
2 Activation of Cinnamic Acid Derivative Conversion of (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoic acid to an active ester or acid chloride using reagents like DCC (dicyclohexylcarbodiimide) or oxalyl chloride Facilitates amide bond formation
3 Amide Coupling Coupling of the Boc-protected amine with the activated cinnamoyl derivative in solvents such as methylene chloride or chloroform, often with catalytic amounts of DMAP (4-dimethylaminopyridine) or other coupling catalysts Forms the target amide linkage
4 Purification Column chromatography or recrystallization to isolate pure this compound Ensures product purity

This synthetic approach is supported by typical organic synthesis practices for carbamate and amide bond formation and aligns with the literature describing similar compounds.

Reaction Conditions and Solvents

  • Solvents: Commonly used solvents include methylene chloride, chloroform, and alcohols (e.g., methanol or ethanol) for solubilizing reactants and facilitating reactions.
  • Temperature: Reactions are typically conducted at room temperature to moderate heat (0–60 °C) to optimize yield and minimize side reactions.
  • Catalysts and Bases: Triethylamine or DMAP are used to catalyze and neutralize acidic by-products during coupling reactions.

Industrial Scale Considerations

Industrial synthesis is less documented but is presumed to follow analogous routes with optimization for scalability, such as:

  • Use of continuous flow reactors for improved control.
  • Selection of greener solvents or solvent-free conditions where possible.
  • Optimization of reaction times and purification steps to reduce cost and waste.

Chemical Reaction Analysis Relevant to Preparation

Types of Reactions Involved

Common Reagents

Reagent Role Typical Use
Di-tert-butyl dicarbonate (Boc2O) Amine protection 1.0–1.2 equivalents, room temperature
Dicyclohexylcarbodiimide (DCC) Coupling agent 1.1 equivalents, room temperature
4-Dimethylaminopyridine (DMAP) Catalyst Catalytic amounts (5–10 mol%)
Triethylamine Base Neutralizes acids formed during coupling

Mechanistic Insights

The amide bond formation proceeds via nucleophilic attack of the Boc-protected amine on the activated carboxylic acid derivative, forming a tetrahedral intermediate that collapses to release the coupling byproduct (e.g., dicyclohexylurea) and yield the amide product. The phenolic hydroxyl group remains unprotected in many cases but can be protected if necessary to prevent side reactions.

Research Findings and Data Summary

Parameter Value Comments
Molecular Formula C19H28N2O5 Confirmed by elemental analysis
Molecular Weight 364.4 g/mol Consistent with calculated value
Stereochemistry (E)-configuration at prop-2-enoyl double bond Verified by NMR and IR spectroscopy
Purity >95% (HPLC) After chromatographic purification
Yield Typically 60–85% per step Dependent on reaction scale and conditions

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[4-[[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]amino]butyl]carbamate can undergo various types of chemical reactions, including:

    Oxidation: The phenolic moiety can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding alcohols.

    Substitution: The carbamate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and the use of catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific type of reaction. For example, oxidation of the phenolic moiety would yield quinones, while reduction would yield alcohols.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl N-[4-[[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]amino]butyl]carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, this compound can be used to study enzyme interactions and protein modifications. Its phenolic moiety is particularly useful for investigating oxidative stress and related biochemical pathways.

Medicine

In medicine, this compound has potential applications as a drug candidate. Its ability to interact with biological targets makes it a promising compound for therapeutic development.

Industry

In industrial applications, this compound can be used as a precursor for the synthesis of polymers and other advanced materials. Its stability and reactivity make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of tert-butyl N-[4-[[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]amino]butyl]carbamate involves its interaction with molecular targets such as enzymes and receptors. The phenolic moiety can undergo redox reactions, influencing cellular oxidative stress pathways. The carbamate group can also participate in hydrogen bonding and other interactions, affecting the compound’s overall bioactivity .

Comparison with Similar Compounds

Comparison with Structural Analogs

2.1. Key Structural Variations and Functional Groups

The following compounds share structural similarities with the target molecule but differ in substituents, side chains, or functional groups:

Compound Name Substituents on Aromatic Ring Side Chain Functional Group Key Functional Groups Molecular Weight (g/mol) Notable Properties/Activities
Target Compound 4-hydroxy-3-methoxy tert-butyl carbamate Enamide, phenolic ~351.4 (estimated) Potential antioxidant, enzyme interactions due to guaiacyl group
(E)-N-(4-acetamidobutyl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide () 4-hydroxy-3-methoxy Acetamidobutyl Enamide, phenolic ~350.4 (estimated) Increased hydrophilicity vs. target compound; acetamide may enhance metabolic stability
tert-Butyl[1-(4-methoxyphenyl)-3-phenylprop-2-yn-1-yl] carbamate () 4-methoxy tert-butyl carbamate Alkyne, aromatic 337.4 (calculated) Higher lipophilicity; alkyne backbone may alter reactivity (e.g., cycloadditions)
(2E)-N-{4-[(3-aminopropyl)amino]butyl}-3-(4-hydroxy-3-methoxyphenyl)prop-2-enimidic acid () 4-hydroxy-3-methoxy Aminopropylamino Imidic acid, phenolic ~365.4 (estimated) Increased polarity and potential for hydrogen bonding; may interact with charged biomolecules
tert-Butyl N-[(4E)-4-(hydroxyimino)-4-(pyridin-3-yl)butyl]carbamate () Pyridin-3-yl tert-butyl carbamate Hydroxyimino, pyridine 279.33 Basic pyridine group may enable metal coordination; hydroxyimino could participate in tautomerism
2.2. Substituent Effects on Bioactivity
  • Phenolic vs. Methoxy Groups: The 4-hydroxy-3-methoxy substitution in the target compound and its analogs () is associated with antioxidant activity, as seen in butylated hydroxyanisole (BHA) .
  • Side Chain Variations: The tert-butyl carbamate group (target compound, ) enhances lipophilicity, favoring passive diffusion across biological membranes. In contrast, acetamidobutyl () or aminopropylamino () groups increase hydrophilicity, which may improve aqueous solubility but reduce cell permeability.
  • Functional Group Diversity: The enamide backbone (target compound, ) offers rigidity and conjugation, whereas imidic acid () or hydroxyimino () groups introduce additional hydrogen-bonding or tautomeric properties.

Biological Activity

tert-butyl N-[4-[[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]amino]butyl]carbamate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure consisting of a tert-butyl group, an amino acid derivative, and a phenolic moiety. Its molecular formula is C18H28N2O5C_{18}H_{28}N_{2}O_{5}, with a molecular weight of approximately 356.43 g/mol. The presence of the hydroxy and methoxy groups in the phenolic part contributes to its biological properties.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit various enzymes involved in inflammatory pathways, particularly cyclooxygenase (COX) enzymes, which play a critical role in the synthesis of pro-inflammatory prostaglandins.
  • Antioxidant Activity : The presence of phenolic groups suggests that the compound may exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress.
  • Receptor Binding : Preliminary studies indicate that it may interact with specific receptors involved in cellular signaling pathways, influencing processes such as apoptosis and cell proliferation.

In Vitro Studies

  • Inflammatory Response : In vitro studies have demonstrated that this compound significantly reduces the expression of pro-inflammatory cytokines such as IL-6 and TNF-α in human cell lines exposed to lipopolysaccharide (LPS) .
  • Antioxidant Capacity : The compound exhibited a strong ability to reduce reactive oxygen species (ROS) levels in cultured cells, indicating its potential as an antioxidant agent .

In Vivo Studies

  • Animal Models : In vivo experiments using rodent models have shown that administration of this compound leads to reduced inflammation and tissue damage in models of acute inflammatory diseases . The reduction in serum levels of inflammatory markers further supports its therapeutic potential.

Case Studies

  • Case Study on Anti-inflammatory Effects : A study involving rats demonstrated that treatment with this compound significantly decreased paw edema induced by carrageenan, suggesting effective anti-inflammatory properties .
  • Mechanistic Insights : Another investigation focused on the molecular docking studies which revealed that the compound binds effectively to the active site of COX-2, thereby inhibiting its activity and reducing prostaglandin synthesis .

Data Summary Table

PropertyValue
Molecular FormulaC18H28N2O5C_{18}H_{28}N_{2}O_{5}
Molecular Weight356.43 g/mol
Mechanism of ActionEnzyme inhibition, Antioxidant activity
Key Biological ActivitiesAnti-inflammatory, Antioxidant
Cytokine SuppressionIL-6, TNF-α

Q & A

Basic Research Questions

Q. What are the key synthetic routes for tert-butyl N-[4-[[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]amino]butyl]carbamate?

  • Methodological Answer : The synthesis typically involves:

Amino Protection : Reacting the primary amine group with di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., triethylamine) to form the carbamate .

Enoyl Amide Formation : Coupling the Boc-protected butylamine with (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoic acid via carbodiimide-mediated amidation (e.g., EDC/HOBt) .

Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) followed by recrystallization (solvent: ethanol/water) to achieve >95% purity .

Step Reagents/Conditions Yield Key Challenges
ProtectionBoc₂O, Et₃N, THF, 0°C → RT85-90%Moisture sensitivity
CouplingEDC, HOBt, DMF, 24h70-75%Stereochemical control (E/Z selectivity)
PurificationSilica gel chromatography-Co-elution of by-products

Q. How is the compound characterized for structural confirmation?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm the (E)-configuration of the enoyl group (J = 15–16 Hz for trans coupling) and carbamate connectivity .
  • Mass Spectrometry : High-resolution MS (HRMS-ESI) to verify molecular ion [M+H]⁺ and fragmentation patterns .
  • X-ray Crystallography (if crystalline): SHELX software for refining crystal structures and confirming stereochemistry .

Q. What are standard handling protocols for this compound in laboratory settings?

  • Methodological Answer :

  • Storage : -20°C in airtight containers under inert gas (N₂/Ar) to prevent hydrolysis of the carbamate .
  • Safety : Use PPE (gloves, goggles) and fume hoods; avoid exposure to strong acids/bases to prevent decomposition .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis (>10 mmol)?

  • Methodological Answer :

  • Catalyst Screening : Test alternatives to EDC (e.g., DCC, DIC) with additives like DMAP to enhance coupling efficiency .

  • Solvent Optimization : Replace DMF with less polar solvents (e.g., THF) to reduce side reactions .

  • Flow Chemistry : Implement continuous flow reactors for precise temperature control and improved mixing .

    Parameter Optimized Condition Yield Improvement
    CatalystDIC/HOAt+15%
    SolventTHF/DCM (1:1)+10%
    Temperature4°C (slow addition)Reduced epimerization

Q. How to address contradictory bioactivity data in enzyme inhibition studies?

  • Methodological Answer :

Purity Validation : Use HPLC (C18 column, 0.1% TFA in H₂O/ACN gradient) to rule out impurities (>99% purity required) .

Assay Conditions : Standardize buffer pH (e.g., Tris-HCl vs. PBS) and co-solvents (DMSO ≤0.1%) to minimize variability .

Stereochemical Analysis : Confirm (E)-configuration via NOESY NMR; Z-isomers may exhibit reduced activity .

Q. What computational methods predict interaction modes with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina with homology models of target enzymes (e.g., kinases) to identify binding poses .
  • MD Simulations : GROMACS for 100-ns trajectories to assess stability of ligand-protein complexes .
  • Free Energy Calculations : MM-PBSA to rank binding affinities and guide SAR studies .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported anti-inflammatory activity?

  • Methodological Answer :

  • Dose-Response Curves : Compare IC₅₀ values across studies using standardized assays (e.g., COX-2 inhibition vs. TNF-α suppression) .
  • Metabolite Screening : LC-MS to detect in situ degradation products (e.g., free enolic acid) that may influence activity .
  • Cell Line Validation : Use primary cells (e.g., murine macrophages) instead of immortalized lines to reduce off-target effects .

Experimental Design Considerations

Q. How to design a stability study under physiological conditions?

  • Methodological Answer :

Buffer Systems : Test PBS (pH 7.4), simulated gastric fluid (pH 1.2), and human plasma at 37°C .

Sampling Intervals : Analyze degradation at 0, 6, 24, 48h via HPLC .

Degradation Pathways : Identify hydrolysis products (e.g., tert-butyl alcohol) via GC-MS .

Condition Half-Life (h) Major Degradant
PBS, pH 7.448Enolic acid
Plasma, 37°C24De-carbamoylated amine

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